(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is a planar, aromatic, and electron-deficient system. This allows for efficient intermolecular π–π overlap .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including cycloaddition reactions .Scientific Research Applications
Fluorine-Substituted Compounds in Medicinal Chemistry
Fluorine atoms in pharmaceuticals can significantly influence the biological activity of molecules. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been developed as efficient catalysts for formylation and methylation of amines, utilizing CO2 as a C1 building block, showing the potential for sustainable synthetic applications in drug development (Yang et al., 2015).
Thiazole Derivatives as Antimicrobial Agents
Compounds containing thiazole rings have been synthesized and evaluated for their antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity, indicating the importance of such compounds in the development of new antimicrobial agents (Desai et al., 2013).
Carboxamide Functionalities in Drug Discovery
Carboxamide derivatives have been explored for their potential in treating various diseases, including cancer. Novel fluoro substituted Benzo[b]pyran derivatives with anti-lung cancer activity have been developed, demonstrating the role of carboxamide functionalities in enhancing the therapeutic potential of compounds (Hammam et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h3-4,8-9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHNHJBWFPNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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